molecular formula C11H7N5O3 B1487032 1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 65973-97-9

1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1487032
CAS RN: 65973-97-9
M. Wt: 257.2 g/mol
InChI Key: KXVMVMJFTTWLLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of this compound. One notable approach involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4-dinitrophenyl hydrazine in 1,4-dioxane, yielding the corresponding derivative 3-amino-1-(2,5-dinitrophenyl)-9-(thiophen-2-yl)-7,9-dihydropyrazolo[3′,4’:5,6]pyrano[2,3-d]pyrimidine . This synthetic route provides access to the desired compound with good yields.


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point of approximately 191–192°C .
  • IR Spectra : The IR spectrum shows characteristic peaks for functional groups such as OH, NH, C=O, and C=N .
  • NMR Spectra : The ^1H-NMR and ^13C-NMR spectra provide information about the hydrogen and carbon environments in the molecule .

Scientific Research Applications

  • Synthesis and Characterization : One application of this compound involves its synthesis through a one-pot strategy. This method includes the condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols, as reported in the research by Liu et al. (2015). The synthesized compounds are characterized using various spectroscopy techniques and X-ray diffraction, demonstrating the structural complexity of these derivatives (Liu et al., 2015).

  • Anticancer Potential : Another study highlights the synthesis of pyrazolo[3,4-d]pyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents. This research shows the potential of these compounds in cancer treatment and inflammation control, as indicated by Rahmouni et al. (2016) (Rahmouni et al., 2016).

  • Antimicrobial Activity : Reddy et al. (2010) synthesized a series of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one, exhibiting significant antimicrobial activity against various bacteria and fungi. This demonstrates the potential of such compounds in developing new antimicrobial agents (Reddy et al., 2010).

  • Herbicidal Applications : A study by Luo et al. (2017) describes the synthesis of pyrazolo[3,4-d]pyrimidine-4-one derivatives with potential herbicidal activity. These compounds showed good inhibition activities against certain plants, suggesting their use in agricultural applications (Luo et al., 2017).

  • Antiviral Properties : The synthesis of derivatives for antiviral evaluation is another significant application. Shamroukh et al. (2007) developed derivatives of pyrazolo[3,4-d]pyrimidine for testing against Herpes Simplex Virus type-1 (HSV-1), showing the role of these compounds in antiviral research (Shamroukh et al., 2007).

  • Enzyme Inhibition Studies : Harden et al. (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, examining their adenosine receptor affinity. This study highlights the potential of these compounds in enzyme inhibition and receptor interaction studies (Harden et al., 1991).

Mechanism of Action

Target of Action

Pyrimido[4,5-d]pyrimidines, a class of compounds structurally similar to this compound, have been known to interact with various biological targets . These targets include phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . The specific targets for this compound would need to be determined through further experimental studies.

Mode of Action

For instance, if the compound were to interact with an enzyme, it could inhibit or enhance the enzyme’s activity, leading to changes in the biochemical pathways the enzyme is involved in .

Biochemical Pathways

Given the potential targets mentioned above, it’s likely that this compound could affect pathways involving phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These enzymes play crucial roles in various cellular processes, including cell growth, inflammation, and immune response.

Pharmacokinetics

The pharmacokinetic properties of 1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, including its absorption, distribution, metabolism, and excretion (ADME), are not clearly defined in the available literature. These properties would need to be determined through further experimental studies. The ADME properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the potential targets and pathways mentioned above, it’s likely that this compound could have effects on cell growth, inflammation, and immune response . Further experimental studies would be needed to determine the specific effects of this compound.

properties

IUPAC Name

1-(2-nitrophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O3/c17-11-7-5-14-15(10(7)12-6-13-11)8-3-1-2-4-9(8)16(18)19/h1-6H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVMVMJFTTWLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)NC=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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